
1H-Indazol-6-ol
概要
説明
1H-Indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indazol-6-ol can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Transition metal-catalyzed approaches are preferred due to their efficiency and scalability .
化学反応の分析
Types of Reactions: 1H-Indazol-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as tert-butyl nitrite.
Reduction: Reductive cyclization reactions are common in the synthesis of indazole derivatives.
Substitution: Substitution reactions often involve the use of halogenated precursors.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization using hydrazine.
Substitution: Halogenated benzaldehydes and hydrazine.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Anticancer Properties
Overview : The indazole scaffold, particularly derivatives of 1H-indazol-6-ol, has been studied extensively for its potential in anticancer therapies. Various studies have synthesized and evaluated these compounds for their cytotoxic effects against different cancer cell lines.
- Case Study 1 : A study reported the synthesis of several 6-aminoindazole derivatives, including this compound analogs, which exhibited significant anti-proliferative activity. Among them, N-(4-fluorobenzyl)-1H-indazol-6-amine showed an IC50 value of 14.3 µM against HCT116 colorectal cancer cells, indicating potent cytotoxicity with minimal effects on normal cells (IC50 >100 µM) .
Compound | IC50 (µM) | Cancer Cell Line | Normal Cell Line | Selectivity |
---|---|---|---|---|
N-(4-fluorobenzyl)-1H-indazol-6-amine | 14.3 | HCT116 | MRC5 | High |
- Case Study 2 : Another derivative, 1H-indazole-3-amine, demonstrated an IC50 value of 5.15 µM against K562 leukemia cells and showed selectivity for normal HEK-293 cells (IC50 = 33.2 µM). This compound was found to induce apoptosis and affect cell cycle distribution by modulating proteins involved in these processes .
Serotonin Receptor Agonism
Overview : this compound has also been identified as a potent agonist for serotonin receptors, specifically the 5-HT2 receptor subtype. This characteristic positions it as a potential candidate for treating conditions like ocular hypertension.
- Case Study : The compound 1-((S)-2-Aminopropyl)-1H-indazol-6-ol was shown to have an EC50 of 42.7 nM for the 5-HT2 receptor and significantly lowered intraocular pressure in animal models by a peripheral mechanism rather than central nervous system action. This suggests its potential utility in developing new therapies for glaucoma .
Compound | EC50 (nM) | Effect on IOP (mmHg) | Mechanism |
---|---|---|---|
1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 42.7 | -13 | Peripheral action |
Synthesis and Mechanistic Insights
The synthesis of various derivatives of this compound has been achieved through established chemical reactions, allowing researchers to explore modifications that enhance biological activity or selectivity.
Mechanistic Studies
Research indicates that certain derivatives can modulate key pathways involved in apoptosis and cell cycle regulation, particularly by influencing Bcl2 family proteins and the p53/MDM2 interaction . These insights are critical for understanding how to optimize these compounds for therapeutic use.
作用機序
The mechanism of action of 1H-Indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . The compound’s biological activity is attributed to its ability to modulate various cellular processes, including cell proliferation and apoptosis .
類似化合物との比較
1H-Indazol-6-ol can be compared with other similar compounds, such as:
1H-Indazole: Both compounds share a similar core structure but differ in their functional groups and biological activities.
2H-Indazole: This tautomeric form is less stable than 1H-Indazole and exhibits different chemical properties.
Indazole-3-carboxamide: This derivative is known for its antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
1H-Indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of synthesized indazole derivatives, including this compound, exhibited promising growth inhibitory activity against various cancer cell lines. The compound N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated an IC50 value of 14.3 µM in human colorectal cancer cells (HCT116), indicating significant cytotoxicity while showing non-cytotoxicity in normal lung fibroblast cells (MRC5) (IC50 > 100 µM) .
The mechanism by which this compound induces apoptosis involves several pathways:
- Apoptosis Induction : Treatment with varying concentrations of the compound resulted in increased apoptosis rates in K562 cells, with total apoptosis rates rising significantly after treatment . The Western blot analysis revealed that this compound downregulated anti-apoptotic proteins like Bcl-2 and upregulated pro-apoptotic proteins such as Bax, indicating a shift toward pro-apoptotic signaling .
- Cell Cycle Arrest : The compound also caused G0/G1 phase arrest in the cell cycle, suggesting that it inhibits cell proliferation by preventing cells from progressing into the S phase .
Receptor Interactions
This compound has been identified as a potent agonist for serotonin receptors, particularly the 5-HT2 receptor subtype . This receptor interaction is crucial for its role in ocular hypotensive activity, making it a candidate for treating conditions like glaucoma. The compound showed an EC50 value of 42.7 nM , indicating high potency as a peripheral acting agent .
Pharmacological Studies
A comprehensive pharmacological evaluation has demonstrated that this compound and its analogs possess a broad spectrum of biological activities:
Case Studies and Research Findings
In one study, indazole derivatives were synthesized and tested for their structure-activity relationships (SAR). Among these, certain compounds displayed significant anticancer properties, suggesting that modifications to the indazole scaffold can enhance biological activity .
Another case study involved the evaluation of a specific derivative (N-(4-fluorobenzyl)-1H-indazol-6-amine), which not only demonstrated potent anti-proliferative activity but also conformed to physicochemical properties suitable for drug development .
特性
IUPAC Name |
1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYZVDBIVNOTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901318 | |
Record name | NoName_418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23244-88-4 | |
Record name | 1H-Indazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23244-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-6-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-indazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1H-Indazol-6-ol derivatives in the treatment of proliferative diseases?
A: Research suggests that certain this compound derivatives act as inhibitors of HSP90. [, ] HSP90, or Heat Shock Protein 90, plays a crucial role in the folding, stability, and function of numerous proteins involved in cell growth and survival. By inhibiting HSP90, these compounds can disrupt the function of these client proteins, ultimately leading to the suppression of tumor cell growth and proliferation. []
Q2: How does the structure of this compound relate to its activity as a serotonin receptor agonist?
A: Studies have shown that the 1-(2-aminopropyl) substituent on the 1H-indazole core is crucial for the serotonin receptor agonist activity. [] Specifically, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol exhibits potent agonist activity at the 5-HT2 receptor. This compound demonstrates high selectivity for the 5-HT2 receptor subtype compared to other serotonin receptors. []
Q3: Beyond its use as a therapeutic agent, does this compound have any reported applications in organic synthesis?
A: While the provided research focuses on the biological activity of this compound and its derivatives, the methylation study demonstrates its use as a starting material for synthesizing other substituted indazoles. [] This highlights its potential utility in synthetic organic chemistry for preparing a variety of indazole-based compounds, which could have diverse applications.
Q4: What are the potential advantages of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol as a therapeutic agent for ocular hypertension?
A: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol shows promise as a potential treatment for ocular hypertension due to its potent and selective agonist activity at the 5-HT2 receptor. [] This selectivity contributes to its peripherally acting nature, minimizing central nervous system side effects. [] Moreover, it effectively reduces intraocular pressure in animal models, suggesting a potential therapeutic benefit for glaucoma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。